(Z)- vs. (E)-Olefin Geometry: Distinct Chemical Identity Confirmed by CAS Separation
2-((Z)-Prop-1-enyl)piperidine (CAS 206869-30-9) is registered as a distinct chemical substance from its (E)-isomer, 2-((E)-prop-1-enyl)piperidine (CAS 206869-52-5), in the FDA Substance Registration System under unique UNII codes (11GNM95LVL for the (Z)-isomer vs. YAM0R4LI7Z for β-coniceine broadly) [1]. This regulatory-level differentiation confirms that the two olefin geometries are not interchangeable chemical entities. The (Z)-configuration places the piperidine ring and the terminal methyl group on the same side of the double bond, constraining the spatial orientation of the basic nitrogen relative to the hydrophobic alkenyl chain in a manner distinct from the (E)-form . Vendors listing CAS 206869-30-9 under ambiguous names such as 'γ-coniceine' create identity confusion; the correct structural assignment for this CAS number is specifically the (Z)-β-coniceine isomer .
| Evidence Dimension | Olefin geometry and regulatory substance identity |
|---|---|
| Target Compound Data | CAS 206869-30-9; UNII 11GNM95LVL; (Z)-configuration; 2-((Z)-prop-1-enyl)piperidine |
| Comparator Or Baseline | CAS 206869-52-5; (E)-configuration; 2-((E)-prop-1-enyl)piperidine |
| Quantified Difference | Distinct CAS numbers, distinct UNII codes, distinct IUPAC stereodescriptors; non-interchangeable per FDA SRS |
| Conditions | FDA Substance Registration System (UNII) identity assignment based on ISO 11238 data elements |
Why This Matters
Procurement of the correct (Z)-isomer is critical for experimental reproducibility; ordering by ambiguous common names without verifying the CAS number can result in receiving the (E)-isomer or a racemic mixture, compromising stereochemistry-dependent biological assays.
- [1] FDA Substance Registration System, UNII: 11GNM95LVL for (Z)-isomer, UNII: YAM0R4LI7Z for β-coniceine, accessed 2026. View Source
